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Compound of Interest

Compound Name: 4-bromofuran-3-carbaldehyde

CAS No.: 164513-46-6

Cat. No.: B6262136 Get Quote

Application Note: Strategic Utilization of 4-Bromofuran-3-Carbaldehyde in Medicinal

Chemistry

Abstract & Value Proposition
4-Bromofuran-3-carbaldehyde (Structure: Furan ring substituted with -CHO at C3 and -Br at

C4) represents a "privileged scaffold" intermediate for drug discovery. Unlike the ubiquitous

2,5-disubstituted furans (derived easily from biomass like furfural), the 3,4-substitution pattern

offers a unique geometric vector for fragment-based drug design (FBDD).

This intermediate allows for Orthogonal Divergent Synthesis:

C4-Bromine: A handle for metal-catalyzed cross-coupling (Suzuki, Stille, Sonogashira) to

install aryl/heteroaryl pharmacophores.

C3-Aldehyde: A versatile electrophile for reductive amination, Wittig olefination, or

heterocycle ring closure.

Key Application Areas:

Kinase Inhibitors: Accessing novel hinge-binding geometries.

HCV Inhibitors: Creating dense, polysubstituted heteroaromatic cores.
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Scaffold Hopping: Replacing phenyl or pyridine rings to alter solubility and metabolic stability

(microsomal clearance).

Chemical Profile & Safety
Property Specification

IUPAC Name 4-bromofuran-3-carbaldehyde

Molecular Formula C₅H₃BrO₂

Molecular Weight 174.98 g/mol

Appearance Pale yellow to tan solid (low melting point) or oil

Solubility
Soluble in DCM, THF, MeOH, DMSO; sparingly

soluble in water

Stability
Sensitive to oxidation (air) and strong acids (ring

opening). Store under inert gas at -20°C.

Safety Warning: Furans are potentially toxic and mutagenic. All procedures must be performed

in a fume hood. Avoid contact with strong acids which can trigger violent polymerization or ring-

opening decomposition.

Strategic Reactivity Map
The following diagram illustrates the "Divergent Synthesis" capability of this intermediate.

4-Bromofuran-3-carbaldehyde

Suzuki Coupling
(C4 Arylation)Pd(0), Ar-B(OH)2

Reductive Amination
(C3 Amine)

R-NH2, NaBH(OAc)3

Wittig/Horner
(C3 Alkene)

Ph3P=CH-R

Condensation
(Fused Rings)

Post-coupling

3,4-Diaryl Furan
(Kinase Core)

Amino-Furan
(GPCR Ligand)

Vinyl Furan
(Polymer/Linker)

Furo[3,4-d]pyrimidine
(Nucleoside Analog)
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Click to download full resolution via product page

Figure 1: Divergent synthesis pathways from the 4-bromofuran-3-carbaldehyde core. The

C4-Br and C3-CHO sites can be modified independently.

Detailed Protocol: C4-Selective Suzuki-Miyaura
Coupling
Objective: To install an aryl group at the C4 position while preserving the C3-aldehyde for

subsequent derivatization. Challenge: Furan rings are electron-rich and can poison Palladium

catalysts. The aldehyde is susceptible to oxidation or side-reactions if conditions are too harsh.

Reagents & Equipment
Substrate: 4-Bromofuran-3-carbaldehyde (1.0 equiv)

Coupling Partner: Aryl boronic acid (1.2 equiv)

Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%) - Chosen for stability and resistance to poisoning.

Base: Potassium Carbonate (K₂CO₃), 2.0 M aqueous solution.

Solvent: 1,4-Dioxane (degassed).

Atmosphere: Argon or Nitrogen balloon.

Step-by-Step Methodology
Degassing (Critical):

Solvents (Dioxane and Water) must be rigorously degassed. Oxygen promotes

homocoupling of boronic acids and oxidation of the furan aldehyde.

Method: Sparge with Argon for 15 minutes prior to use.

Reaction Assembly:

In a reaction vial equipped with a magnetic stir bar, charge:
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4-Bromofuran-3-carbaldehyde (1.0 mmol, 175 mg)

Aryl boronic acid (1.2 mmol)

Pd(dppf)Cl₂[1]·DCM (0.03 mmol, 24 mg)

Seal the vial and purge with Argon x3 (vacuum/fill cycles).

Solvent Addition:

Inject degassed 1,4-Dioxane (4 mL) and 2.0 M aq. K₂CO₃ (1.5 mL) via syringe through the

septum.

Execution:

Heat block to 80°C.

Stir vigorously for 4–12 hours.

Monitoring: Check TLC (Hexane/EtOAc 4:1). The aldehyde spot is usually UV active and

stains with DNP (orange).

Workup:

Cool to Room Temperature (RT).

Dilute with EtOAc (20 mL) and water (10 mL).

Separate layers. Extract aqueous layer with EtOAc (2 x 10 mL).

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

Purification:

Flash Column Chromatography on Silica Gel.

Note: Furan aldehydes can streak. Add 1% Triethylamine to the eluent if streaking occurs,

but ensure the product is stable to base.
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Application Workflow: Synthesis of Fused
Heterocycles
A primary utility of this intermediate is the construction of furo[3,4-d]pyrimidines or similar fused

systems found in kinase inhibitors.

STEP 1: Suzuki Coupling
(Install R-Group at C4)

QC Checkpoint:
NMR (Verify Aldehyde Proton)

LCMS (Purity)

STEP 2: Condensation
(React Aldehyde with Hydrazine/Urea)

STEP 3: Cyclization
(Close Ring B)

Target Scaffold:
3,4-Disubstituted Fused System

Pass

Click to download full resolution via product page

Figure 2: Sequential workflow for converting the intermediate into a fused bicyclic drug scaffold.

Troubleshooting & Expert Tips
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Issue Probable Cause Corrective Action

Low Yield (Suzuki)
Furan ring opening (acidic) or

Pd poisoning.

Switch base to K₃PO₄ (milder).

Increase catalyst loading to

5%. Ensure rigorous

degassing.

Aldehyde Loss Oxidation to carboxylic acid.

Use fresh solvents. Avoid

exposure to air during workup.

Store intermediate under N₂.

Protodebromination Loss of Br without coupling.

Solvent is too "wet" or reaction

too hot. Lower temp to 60°C

and use anhydrous dioxane

with powdered K₂CO₃.

Streaking on Silica Acid sensitivity of furan.

Pre-wash silica column with

1% Et₃N in Hexanes to

neutralize acidity.
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Context: Methodology for accessing the specific 3,4-substitution pattern which is
thermodynamically less favored than 2,5.

Safety Data (SDS)

Source: Sigma-Aldrich / Merck Millipore.
Context: Handling precautions for halogen

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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